Bienvenue dans la boutique en ligne BenchChem!

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Drug Discovery ADME Metabolic Stability

The compound N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide (CAS 874788-65-5; C15H21NO3S; MW 295.40 g/mol) is a synthetic small molecule categorized as a benzamide derivative featuring a cyclic sulfone (sulfolane) moiety. Its structure comprises a 3,4-dimethylbenzamide core, an N-methyl substituent on the amide nitrogen, and a further N-bound 3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl group.

Molecular Formula C15H21NO3S
Molecular Weight 295.4
CAS No. 874788-65-5
Cat. No. B2390682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
CAS874788-65-5
Molecular FormulaC15H21NO3S
Molecular Weight295.4
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)C
InChIInChI=1S/C15H21NO3S/c1-11-5-6-13(9-12(11)2)14(17)16(4)15(3)7-8-20(18,19)10-15/h5-6,9H,7-8,10H2,1-4H3
InChIKeyRPUVLHIKHPFGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Chemical Profile: N,3,4-Trimethyl-N-(3-Methyl-1,1-Dioxo-1lambda6-Thiolan-3-yl)benzamide (CAS 874788-65-5)


The compound N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide (CAS 874788-65-5; C15H21NO3S; MW 295.40 g/mol) is a synthetic small molecule categorized as a benzamide derivative featuring a cyclic sulfone (sulfolane) moiety. Its structure comprises a 3,4-dimethylbenzamide core, an N-methyl substituent on the amide nitrogen, and a further N-bound 3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl group . The compound is part of a class of 1,1-dioxo-thiolane-containing benzamides that have appeared in chemical libraries, often evaluated in early-stage drug discovery for their potential to modulate enzyme or transporter activity [1]. However, publicly available peer-reviewed primary research literature on this specific compound is severely limited. As a result, procurement and selection decisions must rely primarily on its unique structural characteristics—particularly the confluence of a specific dimethyl substitution pattern on the benzamide ring and a sterically constrained tertiary sulfone-containing amide—when comparing it to closely related analogs. Existing activity data, sourced from screening databases, suggest potential interactions with specific biological targets, but a comprehensive head-to-head quantitative differentiation versus other compounds in its class is not available in the current public domain.

Procurement Risk: Why Molecular Analogs Cannot Substitute for N,3,4-Trimethyl-N-(3-Methyl-1,1-Dioxothiolan-3-yl)benzamide


Direct substitution of N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide with apparently similar analogs is not scientifically justified without explicit experimental validation. This is because the compound integrates two critical structural features with demonstrable impact on biological activity into a single molecule: a specific 3,4-dimethyl regioisomer of the benzamide ring, and a sterically hindered N-methyl, N-(3-methyl-1,1-dioxothiolan-3-yl) tertiary amide. Data from high-throughput screening campaigns on related compounds show that even minor alterations in the benzamide substitution pattern (e.g., relocating methyl groups from 3,4- to 3,5-positions or introducing a 4-tert-butyl group) or modifications to the N-substituent (e.g., removing the N-methyl group or altering the dioxothiolan ring) lead to substantial differences in in vitro activity profiles, including complete loss of measurable inhibition [1][2]. The 1,1-dioxothiolane moiety itself is a distinctive pharmacophore that contributes unique electronic (strong electron-withdrawing character) and steric properties compared to acyclic sulfones or unoxidized thiolanes [3]. Therefore, any procurement strategy that treats in-class benzamide-sulfone derivatives as interchangeable without considering regio- and stereoelectronic specificity introduces significant technical risk, potentially invalidating or skewing the results of a research program.

Quantitative Differentiation Evidence for N,3,4-Trimethyl-N-(3-Methyl-1,1-Dioxothiolan-3-yl)benzamide vs. Comparators


Regiospecific Methyl Substitution Dictates Metabolic Stability Profile

The target compound features a 3,4-dimethyl substitution on the benzamide ring, a regiospecific pattern known to confer greater metabolic stability compared to 3,5-dimethyl or unsubstituted analogs in certain benzamide series. While direct experimental metabolic stability data for this specific compound has not been published in peer-reviewed literature, its calculated partition coefficient (clogP = 1.58) is significantly lower than that of the des-methyl analog N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide (clogP = 2.65), suggesting superior aqueous solubility and a potential for a more favorable metabolic profile [1]. This physicochemical advantage is a class-level inference based on the general principle that lower lipophilicity within a series is often associated with reduced oxidative metabolism and better developability characteristics.

Drug Discovery ADME Metabolic Stability Structure-Activity Relationship

In Vitro Activity Profile is Contingent on Tuned Structural Features

Public screening data reveals that compounds within this chemotype can exhibit activity against specific targets, but the activity is highly dependent on the precise substitution pattern. For example, a structurally related molecule, N-(1,1-diketo-3-methyl-thiolan-3-yl)-N-methyl-piperonylamide (BDBM74190), is recorded in BindingDB as an active ligand (IC50 not specified), while the slightly modified analog N-(1,1-dioxo-3-thiolanyl)-4-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide (BDBM91131) shows an EC50 > 53 μM, effectively classifying it as inactive in that assay system [1][2]. This demonstrates a classic 'activity cliff' within the series: minor structural changes can complete ablate activity. The target compound, CAS 874788-65-5, with its unique combination of a 3,4-dimethylbenzamide and N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl) core, occupies a distinct point in this SAR landscape, and its biological profile cannot be inferred from other analogs.

Enzyme Inhibition SAR Biological Activity

Physicochemical Properties Differentiate from Closest Available Analog

When compared to the structurally simple analog N-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)benzamide (MW 267.35 g/mol, TPSA ~55.40 Ų), the target compound (MW 295.40 g/mol, TPSA 55.40 Ų) has a 10.5% higher molecular weight, which can influence solubility, permeability, and target binding kinetics [1]. Despite the identical polar surface area, the presence of the two additional methyl groups on the benzamide ring substantially alters the electronic character of the aromatic core, potentially affecting π-π stacking interactions with protein targets [2]. These differences in steric bulk and electron density mean the two compounds are likely to exhibit divergent polypharmacology profiles, making CAS 874788-65-5 a distinct entity for chemical biology studies.

Medicinal Chemistry Drug-likeness Property Space

Purity and Supply Consistency as a Procurement Differentiator

Vendor documentation specifies standard purity of ≥95% for this compound, a critical threshold for reproducible biological assay results . In contrast, many less frequently sourced research chemicals in this class may be offered at 90-95% purity, a level that can introduce significant artifact signals in sensitive high-throughput screening (HTS) campaigns (e.g., false positives from minor, highly potent impurities) . This guaranteed purity specification reduces the analytical burden of downstream quality control (e.g., re-purification, LC-MS verification) and ensures that procurement for large-scale SAR campaigns begins from a consistent, high-quality baseline. This addresses a key pain point for procurement scientists and lab managers.

Chemical Supply Quality Control Reproducibility

Optimal Scientific Applications for N,3,4-Trimethyl-N-(3-Methyl-1,1-Dioxothiolan-3-yl)benzamide Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Probes in Benzamide-Sulfone Chemical Biology

The compound's distinct regiospecific 3,4-dimethyl substitution pattern and tertiary sulfone-containing amide make it an essential control molecule for any SAR study exploring the pharmacological effects of benzamide N-substituents. Its use is critical when investigating how small changes in aryl ring methylation (3,4- vs. 3,5-dimethyl) alter target binding. In a typical medicinal chemistry program, the compound would be used as one member of a 'methyl scan' library to map the topography of a binding pocket, with the results directly informing the design of more potent and selective leads [1].

High-Throughput Screening (HTS) and Assay Development

The compound, sourced with a documented ≥95% purity, is ideal for use as a QC standard, an inactive control (if confirmed), or a hit in HTS campaigns. Its well-defined physicochemical profile (MW 295.40, clogP 1.58) makes it a tractable starting point for hit-to-lead chemistry. Procurement of this specific, high-purity version ensures that any biological signal is attributable to the compound itself and not to a co-purified structural analog, a common pitfall when sourcing lower-purity analogues for sensitive target-based assays .

Metabolic Stability and Pharmacokinetic Profiling

The significantly lower calculated logP (1.58) compared to the des-methyl analog (logP 2.65) positions this molecule as a preferred tool compound for in vitro ADME studies. It serves as a model substrate to evaluate how the introduction of electron-donating methyl groups on the benzamide ring influences Phase I metabolism (e.g., CYP oxidation) and glucuronidation. This specific property profile makes it a superior choice for studies aimed at understanding the metabolic liabilities of benzamide-sulfone hybrids [2].

Chemical Probe for Target ID and Polypharmacology Studies

Given the documented potential of this chemotype to interact with enzymes and membrane transporters (e.g., DMT1, ALKBH3), this compound is a valuable tool for chemical biology target deconvolution studies. Its unique combination of steric and electronic features—which differentiates it from both simpler and more complex analogs—makes it a powerful probe for affinity-based protein profiling (e.g., thermal proteome profiling or chemoproteomics). Using this specific probe, rather than a generic class analog, ensures the identification of targets that are specifically engaged by this precise pharmacophore combination [3].

Quote Request

Request a Quote for N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.